1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea
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Description
The compound “1-([2,4’-Bipyridin]-4-ylmethyl)-3-phenethylurea” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand commonly used in coordination chemistry . The molecule also contains a phenethylurea group, which is a common motif in medicinal chemistry.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bipyridine and urea moieties. Bipyridines can coordinate to metal ions, and ureas can participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bipyridine and urea groups could impact its solubility, melting point, and reactivity .Scientific Research Applications
Coordination Chemistry and Ligand Properties
“1-([2,4’-Bipyridin]-4-ylmethyl)-3-phenethylurea” (let’s call it BPU for brevity) belongs to the family of bipyridines, which are heterocyclic compounds containing two pyridine rings directly linked together. Bipyridines exhibit remarkable properties as ligands in coordination chemistry:
- Chelating Ligand : BPU acts as a bidentate chelating ligand, forming stable complexes with transition metal ions. These complexes find applications in catalysis, material chemistry, and analytical chemistry .
properties
IUPAC Name |
1-(2-phenylethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-13-6-16-4-2-1-3-5-16)24-15-17-7-12-22-19(14-17)18-8-10-21-11-9-18/h1-5,7-12,14H,6,13,15H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPJIIZWOMVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2,4'-Bipyridine]-4-yl}methyl)-1-(2-phenylethyl)urea |
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